molecular formula C21H24N4O2S B3634449 2-[[4-ethyl-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide

2-[[4-ethyl-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B3634449
M. Wt: 396.5 g/mol
InChI Key: IESAKFZVLAVAEC-UHFFFAOYSA-N
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Description

2-[[4-ethyl-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide is a complex organic compound with a molecular formula of C23H26N4O2S. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

The synthesis of 2-[[4-ethyl-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved by cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

    S-alkylation: The triazole ring is then subjected to S-alkylation using suitable alkylating agents in the presence of a base.

    Acylation: The final step involves the acylation of the resulting compound with 3-methoxyphenylacetic acid or its derivatives under appropriate reaction conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-[[4-ethyl-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the acetamide moiety, leading to the formation of various substituted derivatives.

Scientific Research Applications

2-[[4-ethyl-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its triazole moiety.

    Biology: It is used in biological studies to understand its interaction with various enzymes and receptors.

    Agriculture: The compound is explored for its potential use as a pesticide or herbicide.

    Materials Science: It is investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[[4-ethyl-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or growth inhibition.

Comparison with Similar Compounds

Similar compounds to 2-[[4-ethyl-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide include other triazole derivatives such as:

    Fluconazole: An antifungal agent with a triazole ring.

    Itraconazole: Another antifungal agent with a similar structure.

    Voriconazole: A triazole derivative used to treat fungal infections.

Compared to these compounds, this compound may exhibit unique biological activities and properties due to the presence of the 3-methoxyphenylacetamide moiety, which can enhance its interaction with specific molecular targets.

Properties

IUPAC Name

2-[[4-ethyl-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-3-25-19(13-12-16-8-5-4-6-9-16)23-24-21(25)28-15-20(26)22-17-10-7-11-18(14-17)27-2/h4-11,14H,3,12-13,15H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESAKFZVLAVAEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)OC)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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